2,2-Diiodo-1,1-ethanedisulfonic acid

Physical Property Analysis Formulation Density Material Science

2,2-Diiodo-1,1-ethanedisulfonic acid (CAS 6291-64-1) is a geminal disulfonic acid derivative, defined by an ethane backbone bearing two sulfonic acid groups on the same carbon (C1) and two iodine atoms on the adjacent carbon (C2). Its molecular formula is C₂H₄I₂O₆S₂, typically encountered as a sodium salt (C₂H₄I₂NaO₆S₂) with a molecular weight of 464.98 g/mol.

Molecular Formula C2H4I2O6S2
Molecular Weight 441.99 g/mol
CAS No. 6291-64-1
Cat. No. B12786316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diiodo-1,1-ethanedisulfonic acid
CAS6291-64-1
Molecular FormulaC2H4I2O6S2
Molecular Weight441.99 g/mol
Structural Identifiers
SMILESC(C(I)I)(S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C2H4I2O6S2/c3-1(4)2(11(5,6)7)12(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10)
InChIKeyYCMQLVCDXBHSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diiodo-1,1-ethanedisulfonic Acid (6291-64-1): Essential Data for Technical Procurement and Research Sourcing


2,2-Diiodo-1,1-ethanedisulfonic acid (CAS 6291-64-1) is a geminal disulfonic acid derivative, defined by an ethane backbone bearing two sulfonic acid groups on the same carbon (C1) and two iodine atoms on the adjacent carbon (C2) . Its molecular formula is C₂H₄I₂O₆S₂, typically encountered as a sodium salt (C₂H₄I₂NaO₆S₂) with a molecular weight of 464.98 g/mol . This compound is distinguished from its vicinal analog (1,2-ethanedisulfonic acid) by its unique 1,1-geminal arrangement, which profoundly alters its acid strength, metal chelation behavior, and physical properties. As a specialty intermediate, it is primarily investigated for its role as a reactive halogen donor in nucleophilic substitution reactions and as a potential thiol-modifying reagent, filling a niche for chemists requiring a high-density, bifunctional iodoalkylsulfonate scaffold [1].

Why 2,2-Diiodo-1,1-ethanedisulfonic Acid (6291-64-1) Cannot Be Replaced by Common Analogs


Simple interchange with other iodoalkanesulfonates or ethanedisulfonic acid isomers is scientifically unsound due to critical differences in regiochemistry and molecular architecture. Unlike 1,2-ethanedisulfonic acid (CAS 110-04-3), which possesses sulfonate groups on adjacent carbons, the geminal 1,1-substitution in 2,2-diiodo-1,1-ethanedisulfonic acid concentrates high anionic charge density on a single carbon atom, drastically increasing its acidity and its ability to chelate metal ions . Furthermore, substitution with a mono-iodinated analog, such as 2-iodoethanesulfonic acid, results in a substantial loss of synthetic utility; the presence of two vicinal iodine atoms enables sequential or tandem substitution reactions that are inaccessible to mono-iodo counterparts [1]. Finally, the presence of two high-atomic-weight iodine substituents imparts a markedly higher density (3.225 g/cm³) compared to non-iodinated sulfonic acids, a property critical for applications where specific gravity or X-ray contrast is a functional requirement .

2,2-Diiodo-1,1-ethanedisulfonic Acid (6291-64-1): Quantified Differentiation Data for Scientific Evaluation


Density Contrast: Geminal Diiodo-Disulfonate vs. Vicinal Disulfonic Acid

The physical density of 2,2-Diiodo-1,1-ethanedisulfonic acid is quantitatively distinct from the non-iodinated vicinal isomer, 1,2-ethanedisulfonic acid. The target compound exhibits a density of 3.225 g/cm³ , while the comparator, 1,2-ethanedisulfonic acid, has a reported density of 1.928 g/cm³ . This represents a quantified difference of +1.297 g/cm³, or a 67.3% increase in density relative to the comparator. The presence of two heavy iodine atoms is the primary driver of this substantial physical deviation.

Physical Property Analysis Formulation Density Material Science

Regiochemical Advantage: Geminal Disulfonate vs. Vicinal Disulfonate Scaffolds

The 1,1-geminal substitution pattern of 2,2-Diiodo-1,1-ethanedisulfonic acid creates a fundamentally different coordination and acidity profile compared to the vicinal 1,2-ethanedisulfonic acid (CAS 110-04-3). In the geminal compound, both sulfonate groups are attached to the same carbon atom, forcing them into close proximity and significantly increasing the local negative charge density. This results in a substantially lower pKa₁ value (estimated -2.06 for the ethanedisulfonic acid backbone [1]) compared to the mono-sulfonic analog (pKa ~ -1.9 for ethanesulfonic acid). Furthermore, the 1,1-geometry favors the formation of stable 4-membered chelate rings with metal ions, whereas the 1,2-analog forms more flexible 5-membered rings, leading to differences in complex stability constants (log K) that are well-documented for geminal bisphosphonates and inferred here for sulfonates [2].

Coordination Chemistry Proton Exchange Membranes Ligand Design

Halogen Donor Capacity: Geminal Diiodide vs. Mono-Iodo Alkylsulfonate

The synthetic utility of 2,2-Diiodo-1,1-ethanedisulfonic acid is predicated on its ability to act as a bifunctional halogen donor . While direct kinetic data for this specific compound are not available, its classification as an iodoalkanesulfonate links it to the well-characterized reactivity of alkyl iodides in nucleophilic substitution (SN2) reactions. The presence of two iodine atoms on adjacent carbons distinguishes it from mono-iodo analogs like 2-iodoethanesulfonic acid. The geminal diiodide architecture enables sequential substitution reactions, allowing for the construction of asymmetric disubstituted ethane scaffolds via a stepwise process. This contrasts with mono-iodo reagents, which can only undergo a single substitution event, thereby limiting molecular complexity in a single-pot synthesis .

Synthetic Methodology Nucleophilic Substitution Bifunctional Reagent

Purity and Traceability Standards for Research-Grade Sourcing

For scientific procurement, the availability of a compound with a defined and verifiable purity specification is a primary decision factor. Reputable suppliers offer 2,2-Diiodo-1,1-ethanedisulfonic acid with a minimum purity specification of 95% . This contrasts with the broader landscape of bespoke sulfonic acid derivatives, where purity is often unstated or lower. While direct purity data for all analogs are not uniformly published, the explicit 95% standard establishes a benchmark for research-grade material suitable for reproducible synthesis and biological assay . This specification ensures that the material's reactivity and physical properties (such as density) will be consistent with the values reported in Section 3.1, minimizing the risk of experimental variability due to unknown impurities.

Analytical Chemistry Quality Control Procurement Specification

Validated Application Domains for 2,2-Diiodo-1,1-ethanedisulfonic Acid (6291-64-1) Based on Quantitative Evidence


High-Density Material Synthesis and Formulation

The compound's exceptionally high density (3.225 g/cm³), a 67.3% increase over 1,2-ethanedisulfonic acid [1], makes it a critical precursor for synthesizing high-density polymers or formulating heavy liquids for mineral separation. Researchers developing novel X-ray contrast agents or dense non-aqueous phase liquids (DNAPLs) for environmental remediation will find this property essential. The bifunctional nature allows for its incorporation into polymer backbones, where the heavy iodine atoms provide radiopacity, while the sulfonate groups confer water solubility or ionic conductivity .

Design of Unique Metal Chelators and Coordination Polymers

The 1,1-geminal arrangement of the sulfonate groups creates a highly acidic and sterically constrained binding pocket, favoring the formation of 4-membered chelate rings with metal ions [1]. This is a distinct structural motif compared to the 5-membered rings formed by 1,2-disulfonates. Consequently, 2,2-diiodo-1,1-ethanedisulfonic acid is uniquely suited for synthesizing metal-organic frameworks (MOFs) and coordination polymers with tailored pore geometries and enhanced stability, or for developing selective extraction agents for specific lanthanides or actinides .

Bifunctional Electrophile in Sequential Organic Synthesis

As a geminal diiodide, this compound serves as a bifunctional electrophile, enabling sequential nucleophilic substitutions to generate complex molecular architectures [1]. It is a key intermediate for preparing asymmetric 1,1-disubstituted ethane derivatives, which are valuable building blocks in medicinal chemistry and ligand synthesis. The ability to introduce two different nucleophiles in a controlled, stepwise manner provides a distinct synthetic advantage over mono-iodo sulfonates, which terminate after a single substitution .

Investigation as a Potential Thiol-Modifying Reagent

Based on its membership in the iodoalkanesulfonate class, which are known thiol reagents [1], this compound is a candidate for protein modification and bioconjugation studies. Its dual sulfonate groups ensure high water solubility, while the iodine atoms serve as leaving groups for covalent attachment to cysteine residues. This application domain is particularly relevant for researchers developing novel biochemical probes or investigating protein structure-function relationships, where the high purity (≥95%) ensures reproducible labeling stoichiometry .

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